5-Nitronicotinoyl chloride

Description

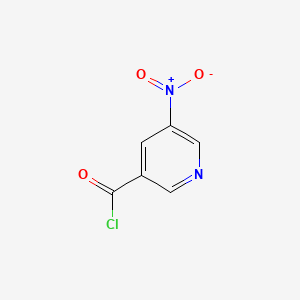

5-Nitronicotinoyl chloride (CAS No. 59237-53-5) is a nicotinic acid derivative featuring a nitro group at the 5-position and a reactive acyl chloride moiety. This compound is widely utilized in organic synthesis as a key intermediate for introducing the nitronicotinoyl group into target molecules, particularly in pharmaceutical and agrochemical research. The electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, making it highly reactive toward nucleophiles such as amines or alcohols. Its stability and reactivity are influenced by the interplay between the nitro substituent and the chloride, which also dictates its solubility and handling requirements in synthetic workflows .

Properties

CAS No. |

2013-72-1 |

|---|---|

Molecular Formula |

C6H3ClN2O3 |

Molecular Weight |

186.55 g/mol |

IUPAC Name |

5-nitropyridine-3-carbonyl chloride |

InChI |

InChI=1S/C6H3ClN2O3/c7-6(10)4-1-5(9(11)12)3-8-2-4/h1-3H |

InChI Key |

SNTAEXWRLPBFLM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC=C1[N+](=O)[O-])C(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds to 5-nitronicotinoyl chloride share the pyridine core with nitro and/or halogen substituents but differ in functional groups, substitution patterns, and electronic properties. Below is a detailed analysis of key analogues, their structural features, and functional distinctions.

6-Chloro-5-nitronicotinic Acid (CAS 7477-10-3)

- Similarity Score : 0.96 (highest among analogues)

- Structural Differences : Replaces the acyl chloride group with a carboxylic acid.

- Reactivity: The carboxylic acid group confers higher polarity and water solubility compared to this compound. It is less reactive toward nucleophilic acyl substitution but serves as a precursor for esterification or amidation reactions.

- Applications : Used in coupling reactions (e.g., peptide synthesis) where acidic functionality is required .

Ethyl 4,6-Dichloro-5-nitronicotinate (CAS 154012-15-4)

- Similarity Score : 0.82

- Structural Differences : Contains two chlorine atoms (4- and 6-positions) and an ethyl ester instead of an acyl chloride.

- Reactivity: The ester group reduces electrophilicity compared to the chloride, making it more stable toward hydrolysis but less reactive in acylations.

- Applications : Suitable for controlled release of the nitro-substituted nicotinate in multistep syntheses .

Methyl 2-Amino-5-nitronicotinate (CAS 88312-64-5)

- Similarity Score : 0.81

- Structural Differences: Features an amino group at the 2-position and a methyl ester.

- Reactivity: The electron-donating amino group activates the pyridine ring toward electrophilic substitution but may destabilize the nitro group. The ester moiety limits reactivity to specific conditions (e.g., basic hydrolysis).

- Applications : Useful in heterocyclic chemistry for constructing fused-ring systems via intramolecular cyclization .

2-Chloro-5-Methyl-3-nitropyridine (CAS 23056-40-8)

- Similarity Score : 0.80

- Structural Differences : Lacks the carbonyl group but includes a methyl substituent at the 5-position.

- Reactivity : The methyl group’s electron-donating effect slightly counteracts the nitro group’s electron-withdrawing nature, altering regioselectivity in substitution reactions.

- Applications : Primarily employed as a building block for herbicides and fungicides due to its balanced lipophilicity .

5-Nitropyridin-3-ylcarboxylic Acid (CAS 2047-49-6)

- Similarity Score : 0.79

- Structural Differences : Carboxylic acid at the 3-position with nitro at the 5-position.

- Reactivity: The carboxyl group’s resonance effects reduce the nitro group’s electron-withdrawing impact. This compound is more acidic than this compound, favoring ionic interactions in polar solvents.

- Applications : Intermediate in metal-organic framework (MOF) synthesis and coordination chemistry .

Data Tables

Table 1: Structural and Functional Comparison

| Compound Name | CAS Number | Key Functional Groups | Reactivity Profile | Primary Applications |

|---|---|---|---|---|

| This compound | 59237-53-5 | Acyl chloride, 5-nitro | High electrophilicity | Pharmaceuticals, agrochemicals |

| 6-Chloro-5-nitronicotinic acid | 7477-10-3 | Carboxylic acid, 5-nitro, 6-Cl | Moderate reactivity (acid coupling) | Peptide synthesis, MOFs |

| Ethyl 4,6-dichloro-5-nitronicotinate | 154012-15-4 | Ethyl ester, 4,6-diCl, 5-nitro | Hydrolysis-resistant ester | Multistep organic synthesis |

| Methyl 2-amino-5-nitronicotinate | 88312-64-5 | Methyl ester, 2-amino, 5-nitro | Activated ring for cyclization | Heterocyclic compound libraries |

Table 2: Similarity Scores and Substituent Effects

| Compound Name | Similarity Score | Key Substituent Effects |

|---|---|---|

| 6-Chloro-5-nitronicotinic acid | 0.96 | Carboxylic acid enhances polarity; Cl stabilizes ring |

| Ethyl 4,6-dichloro-5-nitronicotinate | 0.82 | Dichloro substitution increases steric hindrance |

| Methyl 2-amino-5-nitronicotinate | 0.81 | Amino group activates ring for electrophilic attack |

| 2-Chloro-5-methyl-3-nitropyridine | 0.80 | Methyl group balances electron density |

Q & A

Q. How should conflicting spectral data for this compound derivatives be addressed in peer-reviewed journals?

- Answer : Provide raw data files (e.g., .jdx for NMR) in supplementary materials. Compare with published spectra of structurally similar compounds, noting solvent and instrument differences (e.g., 400 MHz vs. 600 MHz). If contradictions persist, propose hypotheses (e.g., polymorphism) and suggest validation experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.